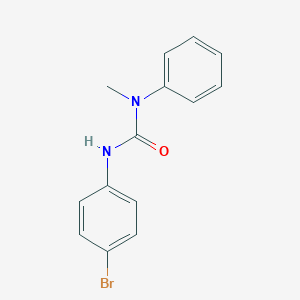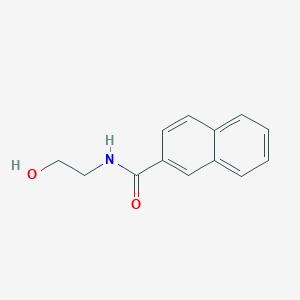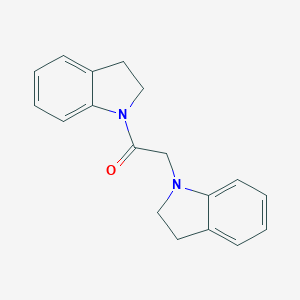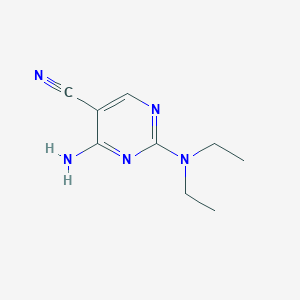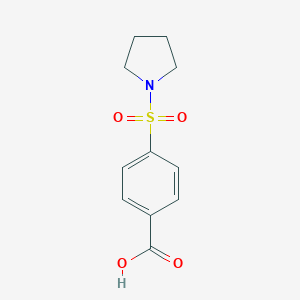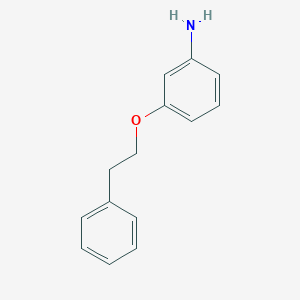
3-(2-Phenylethoxy)aniline
Overview
Description
“3-(2-Phenylethoxy)aniline” is a chemical compound with the CAS Number: 75058-73-0. It has a molecular weight of 213.28 . It is used in scientific research, with applications in diverse fields such as pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of anilines like “this compound” can be achieved through various methods. One common approach involves the use of metal complex and heterogeneous catalysts based on palladium, platinum, rhodium, nickel, iron, copper, gold supported on various materials, as well as zeolites, metal oxides (titanium, iron, copper, and aluminum) .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C14H15NO/c15-13-7-4-8-14 (11-13)16-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 .Chemical Reactions Analysis
Anilines like “this compound” have been studied extensively as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 213.28 . More detailed properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Wastewater Treatment : A study by Brillas, Sauleda, and Casado (1997) introduced a novel electrochemical method for wastewater treatment known as peroxi-coagulation, which demonstrated effectiveness in degrading aniline in acidic solutions. This method offers a fast and almost complete total organic carbon removal for aniline solutions in short-time electrolyses, highlighting its potential for environmental remediation applications (Brillas, Sauleda, & Casado, 1997).
Sensor Development : Shoji and Freund (2001) explored the use of poly(aniline), a polymer derived from aniline, in sensor applications. The study focused on the inductive effect of reactive substituents on the pK_a of poly(aniline), demonstrating its potential as an active sensing element in various sensor technologies (Shoji & Freund, 2001).
Polymer Science : The research by Gospodinova and Terlemezyan (1998) on polyaniline, a polymer formed from the polymerization of aniline, highlighted its applications in areas such as alternative energy sources, non-linear optics, and membranes. This study provided insights into the redox processes involved in aniline polymerization and its subsequent transformations, expanding the potential application areas of polyaniline (Gospodinova & Terlemezyan, 1998).
Conductive Polymers and Electronics : Pron and Rannou (2002) discussed the preparation and properties of various conjugated polymers including polyaniline, underlining their use in 'plastics electronics' such as polymer light-emitting diodes and field-effect transistors. This research points to the significant role of aniline-derived polymers in the field of organic electronics (Pron & Rannou, 2002).
Redox Chemistry and Anticorrosive Properties : A study by Yao et al. (2009) focused on the anticorrosive properties of epoxy resin coatings cured by aniline/p-phenylenediamine copolymer, demonstrating the potential of aniline derivatives in enhancing the corrosion protection of materials. This has implications in materials science, particularly in the development of protective coatings for various applications (Yao, Wang, Li, & Zhang, 2009).
Safety and Hazards
Properties
IUPAC Name |
3-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATANNAJKSFDCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330183 | |
| Record name | 3-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75058-73-0 | |
| Record name | 3-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)
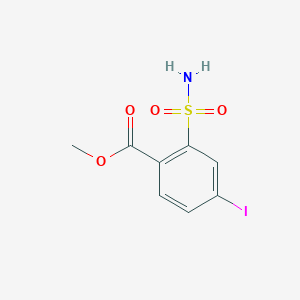

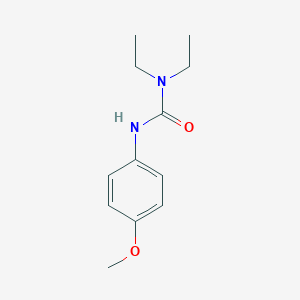
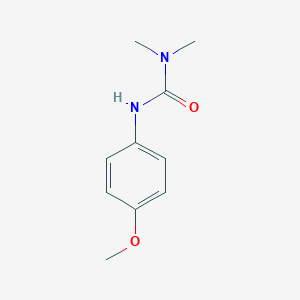
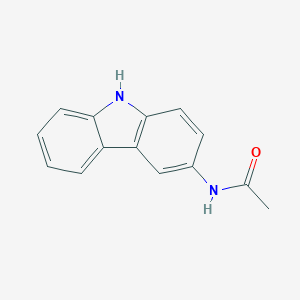
![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)
